2,6-Difluoro-4-methoxybenzylamine is an organic compound characterized by the molecular formula and a molecular weight of 173.16 g/mol. This compound features a benzene ring with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position, along with an amine functional group attached to the benzyl carbon. The presence of fluorine atoms significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.
Currently, there is no documented information on DFMBA's specific mechanism of action in any biological system.
Several synthesis methods have been developed for 2,6-difluoro-4-methoxybenzylamine:
2,6-Difluoro-4-methoxybenzylamine has various applications across different fields:
Interaction studies involving 2,6-difluoro-4-methoxybenzylamine focus on its binding affinity and activity against specific biological targets. Techniques often employed include:
These studies are crucial for identifying potential therapeutic uses and understanding the molecular mechanisms behind its activity.
Several compounds share structural similarities with 2,6-difluoro-4-methoxybenzylamine. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,6-Difluorobenzylamine | Lacks methoxy group; alters chemical properties. | |
4-Methoxybenzylamine | Lacks fluorine atoms; affects electronic properties. | |
2,6-Difluoroaniline | Lacks methoxy group; used in dye synthesis. | |
3-Fluoro-4-methoxybenzylamine | Different fluorine positioning; varied reactivity. |
The uniqueness of 2,6-difluoro-4-methoxybenzylamine lies in its combination of fluorine and methoxy substitutions, which impart distinct electronic and steric effects. This makes it a valuable compound for various applications in drug design and materials science .